(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one
Description
The compound (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one is a heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-bromophenyl group at position 6 and an (E)-configured α,β-unsaturated ketone moiety at position 5, linked to a 2-fluorophenyl group. This structure combines electron-withdrawing substituents (bromine and fluorine) with a conjugated system, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2OS/c21-14-7-5-13(6-8-14)19-17(24-11-12-26-20(24)23-19)9-10-18(25)15-3-1-2-4-16(15)22/h1-12H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQPJZMHNPJLKR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one is a synthetic organic molecule that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing data from various research studies and reviews.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.27 g/mol. The structure features a conjugated system that enhances its biological activity through various mechanisms. The presence of bromine and fluorine substituents is particularly noteworthy as they can influence the compound's interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 384.27 g/mol |
| CAS Number | 477862-26-3 |
Anticancer Activity
Imidazo[2,1-b][1,3]thiazole derivatives have shown promising anticancer properties. The compound in focus has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.
Case Study: Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | G2/M phase arrest and apoptosis |
| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. Its efficacy has been attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial in conditions like arthritis and other inflammatory diseases.
The biological activities of This compound are primarily mediated through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It affects multiple signaling pathways such as MAPK and NF-kB, which are critical in cancer cell survival and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with other related imidazo[2,1-b][1,3]thiazole derivatives.
Comparison Table
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| (E)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)-2-propen-1-one | Anticancer | 20.0 |
| (E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-nitrophenyl)-2-propen-1-one | Antimicrobial | 15.0 |
| This compound | Anticancer & Antimicrobial | 10.0 |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant antimicrobial activities. For instance, (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one has shown efficacy against various bacterial strains including Mycobacterium tuberculosis and other resistant pathogens.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation in cancer cell lines like MCF7 (human breast adenocarcinoma).
| Study Focus | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | In vitro susceptibility tests | Significant inhibition observed |
| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | Dose-dependent cytotoxicity |
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, various derivatives of imidazo[2,1-b]thiazoles were synthesized and tested against resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial viability at low concentrations.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of this compound highlighted its ability to induce apoptosis in MCF7 cells through caspase activation pathways. This suggests potential for development into therapeutic agents for breast cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Functional Groups
| Compound Name / ID (Evidence) | Core Structure | Key Substituents | Notable Functional Groups |
|---|---|---|---|
| Target Compound | Imidazo[2,1-b][1,3]thiazole | 6-(4-bromophenyl), 1-(2-fluorophenyl) | (E)-2-propen-1-one (α,β-unsaturated ketone) |
| 1-(4-bromophenyl)-2-(2-(thiophen-2-yl)-... (Ev2) | Benzoimidazo[1,2-b][1,2,4]triazole | 4-bromophenyl, thiophene | Ethane-1-one, triazole |
| Compound 6b5 (Ev7) | Imidazo[2,1-b][1,3,4]thiadiazole | 4-bromophenyl, thiazole | Hydrazine, methylene linker |
| Compound 4 (Ev5) | Thiazole-pyrazole-triazole hybrid | 4-chlorophenyl, 4-fluorophenyl | Triazole, dihydropyrazole |
| 9c (Ev4) | Benzimidazole-thiazole-triazole | 4-bromophenyl, phenoxymethyl | Acetamide, triazole |
Key Observations :
- The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .
- Core Heterocycles : The imidazo[2,1-b][1,3]thiazole core in the target compound differs from benzoimidazo-triazole (Ev2) or thiadiazole (Ev7) cores, affecting electronic properties and binding selectivity.
- Functional Groups : The α,β-unsaturated ketone in the target compound could act as a Michael acceptor, unlike the acetamide (Ev4) or hydrazine (Ev7) groups in analogs, which may engage in hydrogen bonding .
Spectroscopic and Crystallographic Data
Table 2: Spectral and Structural Comparisons
| Compound | FT-IR Peaks (cm⁻¹) | ¹H-NMR Shifts (δ, ppm) | Crystallographic Data (Evidence) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Not available |
| 6b5 (Ev7) | 3416 (NH), 1611 (C=N) | δ 12.15 (NH), δ 7.79–8.21 (Ar) | Not reported |
| Compound 4 (Ev5) | Not reported | Not reported | Triclinic, P̄1, R = 0.048, Z = 2 |
| 9c (Ev4) | 1611 (C=O), 1081 (C–N) | δ 7.90–8.21 (Ar) | Docking studies suggest planar binding |
Insights :
- The absence of crystallographic data for the target compound contrasts with analogs like Compound 4 (Ev5), which were analyzed via single-crystal XRD (R factor = 0.048) .
- The α,β-unsaturated ketone in the target compound would likely show a strong C=O stretch (~1650–1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) in FT-IR.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one?
The synthesis typically involves multi-step protocols:
- Imidazo[2,1-b]thiazole core formation : Cyclocondensation of 2-aminothiazole derivatives with α-bromoketones under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Introduction of the (E)-propen-1-one moiety : Schiff base formation via condensation of aldehyde intermediates with acetylated aromatic ketones, using acetic acid as a catalyst .
- Substituent coupling : Suzuki-Miyaura cross-coupling for aryl halide functionalization (e.g., 4-bromophenyl) under Pd catalysis .
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N imidazolone at ~1640 cm⁻¹, and C-S/C-Br vibrations at 770–640 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry and substituent positions. For example, the (E)-configuration of the propen-1-one group is indicated by a singlet at δ ~7.2 ppm (HC=N) in ¹H-NMR .
- Elemental analysis : Verify purity (deviation <0.4% for C/H/N) .
Advanced: How can discrepancies in NMR data between synthesized batches be resolved?
- X-ray crystallography : Compare experimental data with single-crystal structures of analogs (e.g., 6-(4-bromophenyl)-imidazo derivatives) to confirm spatial arrangement .
- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian or ADF .
- Batch-specific impurities : Analyze via HPLC-MS to detect side products from incomplete coupling or oxidation .
Advanced: What computational strategies predict the biological targets or binding modes of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or tubulin) based on analogs like imidazo-thiazole derivatives. Key interactions include halogen bonding (Br···O/N) and π-π stacking with fluorophenyl groups .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at C=O) using tools like Phase .
Advanced: How can reaction yields be optimized for the imidazo[2,1-b]thiazole core formation?
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki coupling to minimize homocoupling byproducts .
- Solvent effects : Replace DMF with DMA or NMP to enhance solubility of bromophenyl intermediates .
- Temperature control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate cyclization steps .
Basic: What stability considerations are critical for handling this compound?
- Light sensitivity : Store in amber vials at –20°C, as the fluorophenyl group may undergo photodegradation .
- Hydrolysis risk : Avoid aqueous buffers at pH >8, where the propen-1-one moiety may undergo keto-enol tautomerism .
- Solid-state stability : X-ray data indicate π-stacking between aromatic rings enhances crystalline stability .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace 4-bromophenyl with electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity for nucleophilic target engagement .
- Stereochemical modifications : Synthesize (Z)-isomers to compare bioactivity and validate the (E)-configuration’s role in target binding .
- Biological assays : Test cytotoxicity (MTT assay) and kinase inhibition (ATPase assays) against panels like NCI-60 .
Advanced: What mechanistic insights explain the regioselectivity of imidazo[2,1-b]thiazole formation?
- Nucleophilic attack : The 2-aminothiazole’s NH₂ group attacks the α-carbon of bromoketones, followed by intramolecular cyclization via SᴺAr .
- Electronic effects : Electron-deficient aryl groups (e.g., 4-bromophenyl) stabilize transition states through resonance .
- Steric control : Bulky substituents on the thiazole ring direct cyclization to the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
